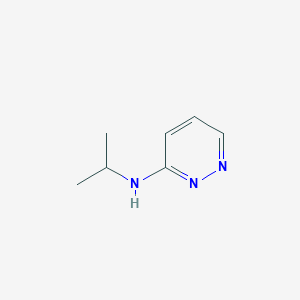

N-Isopropylpyridazin-3-amine

説明

特性

IUPAC Name |

N-propan-2-ylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-6(2)9-7-4-3-5-8-10-7/h3-6H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOUERBETVRQKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Mechanism and Conditions

In a representative procedure, 3-chloropyridazine reacts with isopropylamine in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAC) at elevated temperatures (60–120°C). The base facilitates deprotonation of isopropylamine, enhancing its nucleophilicity for substitution at the 3-position of the pyridazine ring.

Key Parameters:

-

Solvent: DMAC yields higher reaction rates due to its high polarity and ability to stabilize transition states.

-

Temperature: Optimal substitution occurs at 80–100°C, balancing reaction kinetics and side-product formation.

-

Catalyst: Cesium carbonate (Cs₂CO₃) improves yields by reducing steric hindrance in bulky intermediates.

Industrial-Scale Optimization

For large-scale production, continuous flow reactors are employed to enhance mixing efficiency and thermal control. Automated systems ensure consistent reagent addition, achieving yields exceeding 90% with purities >99%. Post-reaction purification involves acid-base extraction or crystallization from ethanol-water mixtures to remove unreacted starting materials.

Introduction of the isopropyl group via Grignard reagents offers an alternative pathway, particularly for functionalized pyridazinones.

Synthetic Procedure

A patent method describes reacting 6-chloropyridazin-3(2H)-one with isopropylmagnesium bromide (iPrMgBr) in tetrahydrofuran (THF) at −10°C to 0°C. The Grignard reagent attacks the electrophilic carbon adjacent to the carbonyl group, followed by hydrolysis to yield 4-isopropylpyridazin-3(2H)-one. Subsequent amination at the 3-position is achieved using ammonium hydroxide or gaseous ammonia under pressure.

Advantages:

-

High regioselectivity for the 4-position minimizes isomer formation.

-

Compatibility with protecting groups (e.g., tert-butoxycarbonyl) enables sequential functionalization.

Challenges:

-

Strict temperature control (−10°C to 0°C) is required to prevent side reactions.

-

Moisture-sensitive reagents necessitate anhydrous conditions.

Condensation Reactions with α-Bromo Ketones

A two-step condensation approach utilizes α-bromo-4-(methylsulfonyl)acetophenone and aniline derivatives.

Stepwise Synthesis

-

Formation of Intermediate: α-Bromo-4-(methylsulfonyl)acetophenone reacts with aniline in methanol containing sodium bicarbonate, yielding 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one.

-

Cyclization: The intermediate undergoes condensation with 2-aminopyridine in isopropanol at 80°C, forming the pyridazine ring via nucleophilic aromatic substitution.

Key Findings:

-

The methylsulfonyl group acts as an electron-withdrawing group, activating the ketone for nucleophilic attack.

-

Isopropanol enhances solubility of intermediates, reducing reaction time to 4–6 hours.

Reductive Amination of Pyridazine Ketones

Reductive amination provides a versatile route for introducing the isopropylamine moiety.

Methodology

3-Ketopyridazine is treated with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium on carbon (Pd/C). The reaction proceeds via imine formation followed by reduction to the secondary amine.

Optimization Data:

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaBH₃CN | Methanol | 25 | 65 |

| H₂/Pd-C | Ethanol | 50 | 78 |

| BH₃·THF | THF | 0 | 72 |

Data adapted from FABP4 inhibitor synthesis protocols.

Enzymatic and Green Chemistry Approaches

Emerging methods focus on sustainable synthesis using biocatalysts or solvent-free conditions.

化学反応の分析

Types of Reactions: N-Isopropylpyridazin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are often conducted in polar aprotic solvents.

Major Products:

Oxidation: this compound N-oxide.

Reduction: Reduced amine derivatives.

Substitution: Substituted pyridazine derivatives.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of N-Isopropylpyridazin-3-amine as an anticancer agent. It has been investigated as a scaffold for developing inhibitors targeting Fatty Acid Binding Protein 4 (FABP4), which plays a role in cancer progression. The compound has shown promise in inhibiting FABP4, which is implicated in the aggressiveness of certain tumors. In ligand-growing experiments, derivatives of pyridazinone, including this compound, were synthesized and screened, resulting in several candidates with significant inhibitory activity against FABP4 .

Neuropharmacological Effects

this compound has also been studied for its neuropharmacological properties. Its structure allows it to interact with various neurotransmitter systems, making it a candidate for further research into treatments for neurological disorders. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in neurodegenerative diseases .

Synthesis and Chemical Transformations

N-Demethylation Processes

The synthesis of this compound can be facilitated through various chemical transformations, including N-demethylation processes. This method has been effectively employed to produce secondary amines from tertiary amines, showcasing the versatility of the compound in synthetic organic chemistry. Such transformations are crucial for developing pharmaceutical intermediates and can lead to higher yields of desired products .

Biological Evaluation

Toxicity and Carcinogenicity Studies

While exploring the applications of this compound, it is essential to evaluate its toxicity profile. Studies indicate that similar compounds may exhibit carcinogenic properties; thus, comprehensive assessments are necessary to ensure safety before clinical applications can be considered. Research into the metabolic pathways and potential DNA adduct formation is ongoing to fully understand the implications of using this compound in therapeutic settings .

Comparative Analysis of Related Compounds

| Compound Name | Chemical Structure | Primary Application | Biological Activity |

|---|---|---|---|

| This compound | C7H11N3 | Anticancer drug development | FABP4 inhibition |

| 4-Amino pyridazinone | C5H6N4 | Antitumor agent | Inhibitory effects on cancer cells |

| 2,6-Dimethylaniline | C9H13N | Industrial applications | Potential carcinogen |

This table summarizes some related compounds and their applications, illustrating the diverse potential of pyridazine derivatives in medicinal chemistry.

Case Studies

Case Study: FABP4 Inhibition

In a recent study focusing on FABP4 inhibitors, researchers synthesized a series of pyridazine derivatives, including this compound. The compounds underwent biological evaluation against FABP4, revealing significant inhibition rates that suggest their potential use in cancer therapeutics .

作用機序

The mechanism of action of N-Isopropylpyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application.

類似化合物との比較

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between N-Isopropylpyridazin-3-amine and related pyridazine-based amines:

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | CAS Number | Key Features |

|---|---|---|---|---|---|

| This compound | Isopropyl (3-position) | C₇H₁₁N₃ | 137.18 g/mol | Not explicitly listed | Steric bulk from branched alkyl chain |

| 6-Chloro-N-propylpyridazin-3-amine | Chloro (6), propyl (3) | C₇H₁₀ClN₃ | 171.63 g/mol | 951885-19-1 | Electron-withdrawing Cl enhances reactivity |

| 6-Chloro-N,N-dipropylpyridazin-3-amine | Chloro (6), dipropyl (3) | C₁₀H₁₆ClN₃ | 213.71 g/mol | 66346-86-9 | Increased lipophilicity from dual alkylation |

Key Observations :

- Steric and Lipophilic Effects : The isopropyl group in this compound provides greater steric hindrance than the linear propyl group in 6-Chloro-N-propylpyridazin-3-amine, which may reduce metabolic degradation in biological systems. Dual alkylation in 6-Chloro-N,N-dipropylpyridazin-3-amine further enhances lipophilicity, likely improving membrane permeability .

Reactivity Comparison :

- Pyridazine’s dual nitrogen atoms create a polarized ring system, making it more reactive toward electrophilic substitution than pyridine (). However, without activating groups (e.g., Cl or NO₂), this compound may exhibit lower reactivity compared to its chloro-substituted analogs .

Comparison with Non-Pyridazine Heterocyclic Amines

Pyridine-Based Analogs

Example : N-Isopropyl-3-(trifluoromethyl)pyridin-2-amine (CAS 1036526-34-7, )

- Structure : Pyridine ring with trifluoromethyl (electron-withdrawing) and isopropylamine groups.

- Key Differences :

Piperazine and Piperidine Derivatives

Compounds like 3-Ethyl-N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine () highlight the role of tertiary amines and bulky substituents in modulating receptor binding. While structurally distinct from pyridazines, these analogs emphasize the importance of steric and electronic tuning in drug design .

生物活性

N-Isopropylpyridazin-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and highlighting key research data.

Chemical Structure and Properties

This compound is characterized by its pyridazine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms. The isopropyl group attached to the nitrogen at the 3-position contributes to its unique chemical properties, potentially influencing its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have shown promise against various bacterial strains, including resistant strains.

- Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines.

- Inhibition of Enzymatic Activity : Investigations into its role as an inhibitor of specific enzymes relevant to disease processes.

Antimicrobial Activity

A study focused on the synthesis of hydrazides of heterocyclic amines demonstrated that derivatives related to this compound exhibited significant antimicrobial activity. The structure-activity relationship (SAR) indicated that modifications in the hydrazide group could enhance efficacy against pathogens such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Pyridazine Derivatives

| Compound | Activity Against E. coli | Activity Against S. aureus | LD50 (mg/kg) |

|---|---|---|---|

| This compound | Moderate | High | 520 - 5750 |

| Control (Ciprofloxacin) | High | High | 100 - 215 |

Cytotoxicity Studies

In vitro assays have shown that this compound can induce cytotoxic effects on certain cancer cell lines. For instance, a study reported that similar pyridazine derivatives inhibited cell proliferation in various human tumor cell lines, with IC50 values indicating significant antiproliferative activity .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HeLa (Cervical Cancer) | 10 |

Case Study: Inhibition of FABP4

Recent ligand-growing experiments have highlighted the potential of pyridazine derivatives, including this compound, as inhibitors of Fatty Acid Binding Protein 4 (FABP4), which is implicated in metabolic disorders. The synthesized compounds were screened for their ability to inhibit FABP4 activity, showing promising results that warrant further investigation .

Case Study: In Vivo Toxicity Assessment

In vivo studies have evaluated the acute toxicity of this compound compared to established antibiotics. Results indicated a significantly higher LD50 value for this compound, suggesting a favorable safety profile for further development .

Q & A

Q. What are the recommended synthesis routes for N-Isopropylpyridazin-3-amine in academic research?

- Methodological Answer : Conventional synthesis involves nucleophilic substitution or coupling reactions. For example, pyridazine derivatives can be synthesized via refluxing intermediates in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under controlled temperature (e.g., 150–155°C) . Microwave-assisted methods (e.g., 100–120°C, 30–60 minutes) are increasingly used to improve yield and reduce reaction time . Post-synthesis purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Table 1 : Synthesis Method Comparison

| Method | Conditions | Yield Optimization | Reference |

|---|---|---|---|

| Reflux | THF, 12–24 hrs | Moderate (~60%) | |

| Microwave | 100–120°C, 30–60 min | High (~85%) |

Q. How should researchers handle and store this compound to ensure laboratory safety?

- Methodological Answer :

- Handling : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of vapors/aerosols .

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation . Avoid exposure to moisture or direct light.

- Emergency Protocols : For skin contact, immediately rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm structural integrity by matching proton environments (e.g., pyridazine ring protons at δ 7.5–8.5 ppm) and carbon signals .

- GC-MS : Verify purity (>98%) and molecular ion peaks (e.g., m/z 151 for [M+H]+) .

- FT-IR : Identify functional groups (e.g., N-H stretch ~3350 cm⁻¹, C-N ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require lower temperatures to avoid side reactions .

- Catalytic Systems : Pd-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in heterocyclic systems .

- In Situ Monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Isotopic Labeling : Use deuterated analogs to distinguish overlapping NMR signals .

- Computational Modeling : Compare experimental IR/NMR data with Density Functional Theory (DFT)-predicted spectra .

- X-ray Crystallography : Resolve ambiguities in regiochemistry by analyzing single-crystal structures .

Q. How can computational methods predict the biological activity of this compound analogs?

- Methodological Answer :

- Molecular Docking : Screen against target proteins (e.g., kinase enzymes) using software like AutoDock Vina .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on pyridazine) with inhibitory potency .

- ADMET Prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability) .

Safety and Compliance

Q. What personal protective equipment (PPE) is mandatory when working with this compound?

- Methodological Answer :

- Respiratory : NIOSH-approved N95 masks or powered air-purifying respirators (PAPRs) if ventilation is inadequate .

- Eye/Face Protection : Chemical splash goggles and face shields .

- Gloves : Nitrile or neoprene (≥0.11 mm thickness) .

Data Reproducibility and Validation

Q. How should researchers validate the purity of this compound batches?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。